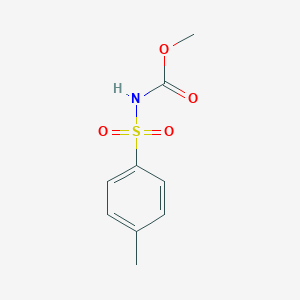

Methyl tosylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVDHKOSDVFZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162687 | |

| Record name | Methyl tosylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14437-03-7 | |

| Record name | Methyl N-[(4-methylphenyl)sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tosylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tosylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tosylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl tosylcarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDN9HT2LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl tosylcarbamate, an important intermediate in organic synthesis. This document details experimental protocols, summarizes key data, and visualizes the scientific workflows involved.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its structure, featuring a tosyl group attached to a carbamate moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14437-03-7 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 110-115 °C |

Synthesis of this compound

The most commonly reported method for the synthesis of this compound is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a general method for the synthesis of this compound.[2]

Materials:

-

p-Toluenesulfonamide

-

Methyl chloroformate

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve p-toluenesulfonamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After stirring for 10 minutes, add methyl chloroformate dropwise to the mixture.

-

Continue stirring at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature over a period of 2 hours.

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography to yield pure this compound.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical methods employed.

Characterization Workflow

Caption: Characterization workflow for this compound.

Spectroscopic and Physical Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~ 7.3-7.5 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |

| ~ 3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~ 2.4 | Singlet | 3H | Aromatic methyl protons (-CH₃) |

| ~ 8.0-9.0 | Singlet (broad) | 1H | N-H proton |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-155 | Carbonyl carbon (C=O) |

| ~ 145 | Aromatic carbon attached to the sulfonyl group |

| ~ 135 | Aromatic carbon attached to the methyl group |

| ~ 129-130 | Aromatic CH carbons |

| ~ 127-128 | Aromatic CH carbons |

| ~ 54 | Methyl ester carbon (-OCH₃) |

| ~ 21 | Aromatic methyl carbon (-CH₃) |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300-3400 | N-H stretching |

| ~ 1730-1750 | C=O stretching (carbamate) |

| ~ 1350 & 1160 | S=O stretching (sulfonamide) |

| ~ 1600, 1490 | C=C stretching (aromatic) |

4.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (229.26 g/mol ). Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the tosyl group.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound and outlined the necessary analytical techniques for its characterization. The provided experimental protocol offers a clear pathway for researchers to obtain this valuable synthetic intermediate. While specific spectral data is not widely published, the expected characterization parameters provide a solid basis for the verification of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to Methyl Tosylcarbamate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tosylcarbamate, with the IUPAC name methyl N-(4-methylphenyl)sulfonylcarbamate, is a versatile organic compound widely utilized as a key intermediate in organic synthesis. Its unique structure, incorporating both a tosyl group and a carbamate moiety, makes it a valuable reagent, particularly as a protecting group for amines in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, presenting key data in a structured format to facilitate its application in research and development.

Chemical Structure and Identification

This compound is characterized by a central carbamate group (-NHCOO-) where the nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbonyl is esterified with a methyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl N-(4-methylphenyl)sulfonylcarbamate |

| CAS Number | 14437-03-7[1] |

| Molecular Formula | C₉H₁₁NO₄S[1] |

| Synonyms | Methyl N-(p-toluenesulfonyl)carbamate, (p-Tolylsulfonyl)carbamic Acid Methyl Ester, N-(p-Tosyl)carbamic Acid Methyl Ester, N-(Methoxycarbonyl)-p-toluenesulfonamide[1] |

| InChI | InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)[1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC[1] |

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.25 g/mol | [2] |

| Melting Point | 115 °C | [2] |

| Boiling Point | Not available | |

| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.76 ± 0.10 | [2] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Soluble in dichloromethane and acetone. | [1][2] |

| Appearance | White to Off-White Solid | [2] |

Spectroscopic Data

Table 3: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methyl protons of the carbamate ester. The NH proton may appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons of the tosyl and ester groups, the carbonyl carbon of the carbamate, and the sulfonyl-bearing aromatic carbon. |

| FTIR | The infrared spectrum is characterized by absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, S=O stretching of the sulfonyl group, and C-O stretching of the ester. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the methoxycarbonyl group and cleavage of the tosyl group. |

Experimental Protocols: Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

General Synthesis from p-Toluenesulfonamide and Methyl Chloroformate

Reaction Scheme:

Methodology:

-

Reaction Setup: A solution of 4-substituted benzenesulfonamide (e.g., p-toluenesulfonamide) is prepared in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[3]

-

Base Addition: A base, typically a tertiary amine like triethylamine, is slowly added dropwise to the cooled solution. The mixture is stirred for approximately 10 minutes at 0 °C.[3]

-

Acylation: Methyl chloroformate is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is stirred at this temperature for an additional 30 minutes.[3]

-

Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[3]

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.[3]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product, this compound.[3]

Logical Relationships and Workflows

The synthesis of this compound follows a logical workflow from starting materials to the purified product. This process can be visualized to better understand the sequence of operations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a standard synthetic protocol. The structured presentation of data and the visual representation of the synthetic workflow are intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the effective and informed use of this important chemical intermediate.

References

Spectroscopic Data of Methyl Tosylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl tosylcarbamate (CAS 14437-03-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Compound Information

-

Compound Name: this compound

-

Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate

-

CAS Number: 14437-03-7

-

Molecular Formula: C₉H₁₁NO₄S

-

Molecular Weight: 229.25 g/mol

-

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound, confirming the presence of the tosyl and methyl carbamate moieties. The data presented here is based on experimental findings.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94–7.92 | d | 8.0 | 2H | Ar-H (ortho to SO₂) |

| 7.85 | s | - | 1H | N-H |

| 7.36–7.34 | d | 8.0 | 2H | Ar-H (meta to SO₂) |

| 3.70 | s | - | 3H | O-CH₃ |

| 2.45 | s | - | 3H | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C=O |

| 145.2 | Ar-C (para to CH₃) |

| 135.3 | Ar-C (ipso to SO₂) |

| 129.6 | Ar-CH (meta to SO₂) |

| 128.6 | Ar-CH (ortho to SO₂) |

| 53.6 | O-CH₃ |

| 21.7 | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Medium | N-H Stretch (Sulfonamide) |

| 3000-2850 | Medium | C-H Stretch (Alkyl) |

| ~1740 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) |

| 1350-1300 | Strong | S=O Asymmetric Stretch (Sulfonamide) |

| 1170-1150 | Strong | S=O Symmetric Stretch (Sulfonamide) |

| 1250-1200 | Strong | C-O Stretch (Carbamate) |

The mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 229 | - | [M]⁺ (Molecular Ion) |

Note: The relative intensity for the molecular ion was not specified in the available literature. Further fragmentation data was not fully detailed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

3.1.1 Sample Preparation

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2 ¹H NMR Data Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.1.3 ¹³C NMR Data Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Tune and match the probe for ¹³C.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer would include:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 512-1024 (or more, depending on concentration)

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

3.2.1 Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2 Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3.1 Sample Introduction

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities and the solvent.

3.3.2 Data Acquisition

-

The sample is vaporized in the GC injection port and carried through the GC column by an inert carrier gas (e.g., helium).

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

In-Depth Technical Guide: The Reaction Mechanism of Methyl Tosylcarbamate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reaction mechanism between methyl tosylcarbamate and amines, a critical transformation for the synthesis of N-substituted tosylureas. N-tosylureas are an important class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Understanding the underlying mechanism of their synthesis is paramount for optimizing reaction conditions and expanding their synthetic utility.

Core Reaction Mechanism: An Elimination-Addition Pathway

The reaction of this compound with primary and secondary amines to form N-substituted tosylureas is proposed to proceed through an elimination-addition mechanism . This pathway is favored over a direct nucleophilic substitution at the carbamate carbonyl. The reaction can be dissected into two key stages:

-

Thermal Elimination to form Tosyl Isocyanate: Upon heating, this compound undergoes a thermal elimination of methanol to generate a highly reactive tosyl isocyanate intermediate. The thermal decomposition of carbamates to their corresponding isocyanates is a well-documented process in organic chemistry.[1][2]

-

Nucleophilic Addition of the Amine: The generated tosyl isocyanate is a potent electrophile. The amine, acting as a nucleophile, rapidly attacks the central carbon atom of the isocyanate group. This is followed by proton transfer to yield the stable N-substituted tosylurea product. The reaction of isocyanates with amines is a fundamental and efficient method for the formation of urea linkages.[3][4]

While direct mechanistic studies on this compound are not extensively reported, the analogy to the thermal behavior of other methyl carbamates provides strong evidence for this pathway.[1][2]

Signaling Pathway Diagram

Caption: Elimination-addition reaction mechanism of this compound with an amine.

Quantitative Data Summary

| Amine Substrate (R-NH₂) | Carbamate/Isocyanate Precursor | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | Phenyl carbamate | DMSO | 15 min | 98 | [5] |

| Benzylamine | Phenyl carbamate | DMSO | 15 min | 95 | [5] |

| Cyclohexylamine | Phenyl carbamate | DMSO | 15 min | 92 | [5] |

| Dibutylamine | Phenyl carbamate | DMSO | 15 min | 96 | [5] |

| Various amines | Boc-protected amines | t-BuOLi / Toluene | 2 h | High | [6] |

Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Experimental Protocols

The following is a general experimental protocol for the synthesis of N-substituted ureas from a carbamate and an amine, which can be adapted for the reaction of this compound.

General Procedure for the Synthesis of N-Substituted Ureas from Phenyl Carbamates and Amines [5]

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added the phenyl carbamate (1.0 mmol).

-

Reaction Execution: The reaction mixture is stirred at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into water (50 mL) and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and diethyl ether and then dried under vacuum to afford the corresponding urea. Further purification can be achieved by recrystallization or column chromatography if necessary.

Note: For the reaction involving this compound, heating would likely be required to facilitate the initial elimination to form the tosyl isocyanate. The optimal temperature and reaction time would need to be determined empirically for each specific amine substrate.

Logical Workflow for Reaction Optimization

Optimizing the synthesis of N-tosylureas from this compound and amines involves a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the optimization of N-tosylurea synthesis.

Conclusion

The reaction of this compound with amines is a valuable method for the synthesis of N-substituted tosylureas, proceeding through a plausible elimination-addition mechanism involving a tosyl isocyanate intermediate. While specific experimental protocols and quantitative data for this exact transformation are not extensively documented, analogies to similar reactions provide a strong foundation for reaction design and optimization. The protocols and workflows presented in this guide offer a starting point for researchers to develop robust and efficient syntheses of this important class of compounds. Further investigation into the substrate scope and optimization of reaction conditions is warranted to fully exploit the potential of this synthetic methodology.

References

- 1. mdpi.com [mdpi.com]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 6. US10112892B2 - Process for preparing polyisocyanates - Google Patents [patents.google.com]

Discovery and Early Studies of Tosylcarbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosylcarbamates, organic compounds characterized by a carbamate group attached to a tosyl (p-toluenesulfonyl) moiety, represent a class of molecules with a rich history of investigation and diverse applications. Their journey from initial synthesis to exploration of their biological activities laid the groundwork for the development of various modern chemical entities. This technical guide provides an in-depth exploration of the discovery and early studies of tosylcarbamates, focusing on their synthesis, characterization, and initial biological evaluations.

The foundational work on tosylcarbamates is intrinsically linked to the study of their highly reactive precursor, p-toluenesulfonyl isocyanate (PTSI). Early investigations in the mid-20th century, notably the work of C. King published in 1960, detailed the reactions of PTSI with various nucleophiles, including alcohols and amines, which led to the formation of tosylcarbamates (then often referred to as N-tosylurethanes) and tosylureas, respectively. These early studies were pivotal in establishing the fundamental chemistry of this class of compounds.

Synthesis and Experimental Protocols

The primary route to the synthesis of tosylcarbamates in early studies involved the reaction of p--toluenesulfonyl isocyanate with alcohols. This addition reaction is generally straightforward and proceeds with good yields.

General Experimental Protocol for the Synthesis of Alkyl N-Tosylcarbamates

The following protocol is a generalized representation of the methods described in early literature for the synthesis of simple alkyl tosylcarbamates.

Materials:

-

p-Toluenesulfonyl isocyanate (PTSI)

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol)

-

Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)

Procedure:

-

A solution of the desired anhydrous alcohol in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a drying tube to protect from atmospheric moisture.

-

An equimolar amount of p-toluenesulfonyl isocyanate is added dropwise to the alcohol solution with continuous stirring. The reaction is often exothermic, and cooling may be necessary to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is stirred for a period ranging from 30 minutes to several hours at room temperature or with gentle heating to ensure complete reaction.

-

The solvent is then removed under reduced pressure.

-

The resulting crude tosylcarbamate is purified by recrystallization from a suitable solvent (e.g., ethanol, petroleum ether, or a mixture thereof).

Diagram of the General Synthesis of Tosylcarbamates

Caption: General workflow for the synthesis of alkyl N-tosylcarbamates.

Quantitative Data from Early Studies

Early research focused on the synthesis and characterization of a range of tosylcarbamates derived from simple alcohols. The following table summarizes representative data for reaction yields and melting points of some early-synthesized tosylcarbamates.

| Alcohol (R-OH) | Tosylcarbamate Product (R) | Yield (%) | Melting Point (°C) |

| Methanol | Methyl | >90 | 96-97 |

| Ethanol | Ethyl | >90 | 83-84 |

| n-Propanol | n-Propyl | >90 | 62-63 |

| Isopropanol | Isopropyl | >90 | 110-111 |

| n-Butanol | n-Butyl | >90 | 59-60 |

Early Biological Studies and Mechanism of Action

While the initial focus on tosylcarbamates was primarily synthetic, the broader class of sulfonyl-containing compounds, particularly sulfonylureas, garnered significant attention for their biological activities. The discovery of sulfonylurea herbicides by DuPont in 1975, which were first commercialized in 1982, marked a significant milestone.[1] These compounds, structurally related to tosylcarbamates, were found to be potent and selective herbicides.

The primary mechanism of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] By blocking this pathway, sulfonylureas halt plant growth and development, leading to weed death.[2] This pathway is absent in animals, which accounts for the low toxicity of these compounds to mammals.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

References

An In-Depth Technical Guide to Methyl Tosylcarbamate (CAS Number 14437-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and safety considerations for Methyl Tosylcarbamate (CAS No. 14437-03-7). It is a versatile reagent in organic synthesis, notably utilized as a protecting group for primary and secondary amines. Furthermore, it is recognized as a degradation product of the widely used antidiabetic drug, Gliclazide. This document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to support its application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its structure features a tosyl group attached to a carbamate moiety, making it a useful intermediate in various chemical reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14437-03-7 | [2] |

| Molecular Formula | C₉H₁₁NO₄S | [2] |

| Molecular Weight | 229.25 g/mol | [2] |

| IUPAC Name | methyl N-(4-methylphenyl)sulfonylcarbamate | [2] |

| Synonyms | N-(p-Tosyl)carbamic Acid Methyl Ester, Methyl N-(p-toluenesulfonyl)carbamate | [2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 108.0 to 112.0 °C | [2] |

| Density | 1.3 g/cm³ | |

| Solubility | Soluble in organic solvents like dichloromethane and acetone. | [1] |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

p-Toluenesulfonamide

-

Methyl chloroformate

-

Triethylamine

-

Anhydrous dichloromethane

-

1 M Hydrochloric acid

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve p-toluenesulfonamide in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

After stirring for 10 minutes, add methyl chloroformate dropwise.

-

Continue stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Applications in Organic Synthesis: Amine Protection

This compound serves as a versatile protecting group for primary and secondary amines, masking their reactivity to allow for selective transformations at other functional groups within a molecule.[1]

Experimental Protocol: Amine Protection and Deprotection

Protection of a Primary Amine:

Materials:

-

Primary amine

-

This compound

-

Suitable aprotic solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Triethylamine, DIPEA)

Procedure:

-

Dissolve the primary amine and a slight excess of this compound in the chosen aprotic solvent.

-

Add the base to the mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the protected amine by column chromatography if necessary.

Deprotection of the N-Tosyl Carbamate:

While specific protocols for the cleavage of the this compound group are not abundant in the literature, general methods for the cleavage of carbamates and tosylamides can be adapted. A common method for the cleavage of simple methyl carbamates involves nucleophilic acyl substitution.

Materials:

-

N-methyl tosylcarbamate protected amine

-

Strong nucleophile (e.g., MeLi in an appropriate solvent) or a system like t-BuNH₂/MeOH.

-

Anhydrous aprotic solvent (e.g., THF)

Procedure (Conceptual, requires optimization):

-

Dissolve the protected amine in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the strong nucleophile and allow the reaction to proceed.

-

Monitor the deprotection by TLC.

-

Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Perform an aqueous workup and extract the deprotected amine.

-

Dry the organic layer, concentrate, and purify as needed.

Amine Protection and Deprotection Workflow

Caption: Workflow for amine protection and deprotection using this compound.

Role as a Degradation Product of Gliclazide

This compound has been identified as a degradation product of the sulfonylurea antidiabetic drug, Gliclazide. This degradation can occur under certain stress conditions.[3]

Gliclazide Degradation Pathway

Caption: Simplified degradation pathway of Gliclazide to this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The available safety data indicates several hazards.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source(s) |

| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 | |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Toxicological Information

Detailed toxicological data for this compound is limited. The LD50 values found in some safety data sheets are for the structurally simpler "methyl carbamate" and should not be directly extrapolated to this compound.

It is important to note that N-methyl carbamates as a class are widely used as insecticides and are known to act as acetylcholinesterase inhibitors.[4] However, there is no specific data available on the direct biological activity or signaling pathway interactions of this compound itself. Its primary relevance in a biological context is as a metabolite of Gliclazide.

Conclusion

This compound (CAS 14437-03-7) is a valuable reagent for the protection of amines in organic synthesis. Its formation as a degradation product of Gliclazide is also of interest to pharmaceutical scientists. This guide provides essential information on its properties, synthesis, and safe handling. Researchers should exercise caution due to its potential hazards and the limited availability of comprehensive toxicological data. The provided protocols and workflows serve as a foundation for its application in a laboratory setting, with the understanding that specific reaction conditions may require optimization.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tosylcarbamate (MTC) is a versatile reagent and intermediate in organic synthesis, notably utilized as a protecting group for amines. A comprehensive understanding of its thermal stability and decomposition profile is paramount for its safe handling, reaction optimization, and for elucidating potential degradation pathways in pharmaceutical development. This technical guide provides a detailed overview of the thermal properties of this compound, including its decomposition mechanism and relevant analytical methodologies. While specific experimental data for MTC is scarce in publicly available literature, this guide consolidates information on analogous compounds and theoretical decomposition pathways to provide a robust predictive framework.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid.[1] It belongs to the carbamate and sulfonamide classes of organic compounds. Its utility in synthetic chemistry, particularly as a protecting group for primary and secondary amines, stems from the stability of the carbamate linkage under various reaction conditions and the predictable methods for its removal. Furthermore, MTC has been identified as a degradation product of the antidiabetic drug Gliclazide, highlighting the importance of understanding its stability in the context of pharmaceutical sciences.[1]

This guide will delve into the thermal behavior of this compound, presenting a likely decomposition pathway, and providing detailed experimental protocols for its analysis using modern thermal analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 14437-03-7 |

| Appearance | White crystalline solid |

| Melting Point | ~115 °C |

Thermal Stability and Decomposition Pathway

General Thermal Behavior of Carbamates

The thermal decomposition of carbamates is a well-studied area of organic chemistry. The specific decomposition pathway is highly dependent on the structure of the carbamate, particularly the nature of the substituents on the nitrogen and oxygen atoms. For methyl N-alkyl/aryl carbamates, a common thermal decomposition route involves the elimination of methanol to yield the corresponding isocyanate.[2] This reaction is believed to proceed through a unimolecular, four-centered transition state.

Predicted Decomposition of this compound

Based on the general mechanism for methyl carbamate thermolysis, the primary decomposition pathway for this compound is predicted to be the elimination of methanol to form tosyl isocyanate. This reaction is illustrated in the diagram below.

Caption: Predicted thermal decomposition pathway of this compound.

The tosyl isocyanate formed is a reactive intermediate that can participate in subsequent reactions, depending on the reaction conditions and the presence of other nucleophiles.

Experimental Protocols

The following section outlines detailed methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[1]

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to the Synthesis of Methyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tosylcarbamate, a key organic compound, serves as a vital intermediate in a multitude of synthetic pathways, particularly within the pharmaceutical and agrochemical industries. Its utility as a protecting group for amines and as a precursor for more complex molecular architectures underscores the importance of efficient and well-understood synthetic methodologies. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical processes.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the reaction of p-toluenesulfonamide with a suitable methylating agent. Several variations of this approach have been documented, each with its own set of advantages and limitations. The most common methods include:

-

Reaction of p-Toluenesulfonamide with Methyl Chloroformate

-

Microwave-Assisted Synthesis

-

Transcarbamoylation Reactions

-

Carbamoylation of Methylamine

This guide will delve into the specifics of these methodologies, providing the necessary data for researchers to select the most appropriate route for their specific needs.

Synthesis via p-Toluenesulfonamide and Methyl Chloroformate

This classical and widely employed method involves the N-acylation of p-toluenesulfonamide with methyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic attack of the deprotonated sulfonamide on the carbonyl carbon of methyl chloroformate.

Reaction Scheme

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

A general method for this synthesis involves the following steps[1]:

-

Dissolution: p-Toluenesulfonamide is dissolved in an anhydrous aprotic solvent, such as dichloromethane.

-

Cooling: The solution is cooled to 0°C in an ice bath to control the exothermic reaction.

-

Base Addition: A base, typically triethylamine, is added dropwise to the cooled solution to deprotonate the sulfonamide.

-

Acylating Agent Addition: Methyl chloroformate is then added dropwise while maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature to ensure completion.

-

Work-up: The reaction is quenched, and the organic layer is washed sequentially with dilute hydrochloric acid, water, and brine to remove unreacted base and salts.

-

Purification: The crude product is purified by silica gel column chromatography.

Quantitative Data

| Reactant/Reagent | Molar Ratio (Typical) | Role | Key Considerations |

| p-Toluenesulfonamide | 1.0 | Starting Material | Ensure dryness. |

| Methyl Chloroformate | 1.0 - 1.2 | Acylating Agent | Highly reactive and moisture-sensitive. |

| Triethylamine | 1.1 - 1.5 | Base | Scavenges HCl produced during the reaction. |

| Dichloromethane | - | Solvent | Anhydrous conditions are crucial. |

Table 1: Typical molar ratios and roles of reactants and reagents.

| Step | Temperature (°C) | Duration |

| Base Addition | 0 | ~10 min (dropwise) |

| Methyl Chloroformate Addition | 0 | ~10 min (dropwise) |

| Stirring at 0°C | 0 | 30 min |

| Stirring at Room Temp. | ~20-25 | 2 h |

Table 2: Typical reaction conditions. While specific yields are not consistently reported across general sources, this method is known to provide good to excellent yields of the desired product.

Alternative Synthetic Routes

While the reaction between p-toluenesulfonamide and methyl chloroformate is the most common, other methods have been developed, including microwave-assisted synthesis, transcarbamoylation, and the carbamoylation of methylamine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields[2]. This method can significantly reduce the reaction times compared to conventional heating.

Conceptual Workflow for Microwave-Assisted Synthesis

Caption: Workflow for microwave-assisted synthesis of this compound.

Detailed experimental protocols and quantitative data for the microwave-assisted synthesis of this compound are not yet widely available in the public domain, representing an area for further research and development.

Transcarbamoylation

Transcarbamoylation involves the transfer of a carbamoyl group from one molecule to another[2]. In the context of this compound synthesis, this could involve reacting a suitable tosyl-containing compound with a carbamate. This method can be advantageous when the starting materials are readily available or when direct carbamoylation is challenging.

Carbamoylation of Methylamine

An alternative approach involves the reaction of methylamine with p-toluenesulfonyl chloride in the presence of a base[2]. This method directly introduces the methylcarbamoyl group.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of p-toluenesulfonamide and methyl chloroformate being the most documented and reliable method. This guide has provided a detailed overview of this primary synthetic route, including a general experimental protocol and key reaction parameters. While alternative methods such as microwave-assisted synthesis and transcarbamoylation offer potential advantages in terms of reaction efficiency and starting material availability, they are less documented in the literature for this specific compound. Further research into these alternative routes could provide valuable additions to the synthetic chemist's toolkit for preparing this important intermediate. The data and diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling informed decisions on the most suitable synthetic strategy for their applications.

References

Methodological & Application

Methyl Tosylcarbamate: A Versatile Protecting Group for Primary Amines in Organic Synthesis

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. Primary amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. Methyl tosylcarbamate has emerged as a valuable reagent for this purpose, offering a stable protecting group that can be introduced efficiently and removed under specific reductive conditions. This document provides a detailed overview of the application of this compound as a protecting group for primary amines, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

The tosylcarbamate group offers a balance of stability to a range of reaction conditions while being susceptible to cleavage under specific, mild reductive methods. This orthogonality allows for selective deprotection in the presence of other sensitive functionalities, a crucial aspect in the synthesis of complex molecules.

Application Notes

Advantages of this compound as a Protecting Group:

-

Stability: The N-tosylcarbamate linkage is robust and stable to a variety of reaction conditions, including acidic and basic environments, as well as some oxidizing and reducing conditions, which allows for a broad range of subsequent chemical transformations on the protected molecule.

-

Ease of Introduction (Hypothetical): While specific literature examples detailing the reaction of this compound with primary amines are not abundant, the analogous reaction with similar carbamoylating agents proceeds readily. The protection is anticipated to be a straightforward nucleophilic substitution.

-

Specific Cleavage Conditions: The deprotection of the tosylcarbamate group can be achieved under reductive conditions that are often orthogonal to other common protecting groups. This allows for selective unmasking of the amine functionality.

Limitations to Consider:

-

Limited Direct Precedent: Detailed, well-documented protocols for the direct use of this compound for amine protection are not widely available in the surveyed literature. The provided protocols are based on analogous reactions and established principles of carbamate and sulfonamide chemistry.

-

Harsh Deprotection Conditions: While selective, some reductive deprotection methods for sulfonamides can be harsh and may not be suitable for all substrates. Careful selection of the deprotection strategy is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group reagent, this compound, from commercially available starting materials.

Reaction Scheme:

Benzylamine + this compound -> Methyl N-benzyl-N-tosylcarbamate

Methyl N-benzyl-N-tosylcarbamate -> Benzylamine

Caption: Proposed mechanism for the protection of a primary amine.

Caption: Proposed mechanism for the reductive deprotection of an N-tosylcarbamate.

Application Notes and Protocols for Amine Protection Using Methyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the temporary protection of reactive functional groups is a critical strategy. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during subsequent synthetic steps. A variety of protecting groups have been developed for this purpose, with carbamates being one of the most widely used classes.

Methyl tosylcarbamate has emerged as a valuable reagent for the protection of primary and secondary amines. It reacts with amines to form stable N-tosylcarbamates, which are robust enough to withstand a range of reaction conditions. The tosyl group provides additional stability and crystallinity to the protected compound, often facilitating purification. Furthermore, the deprotection of the N-tosylcarbamate can be achieved under specific and mild conditions, ensuring the integrity of other sensitive functional groups within the molecule.

This document provides detailed experimental protocols for the protection of amines using this compound and the subsequent deprotection of the resulting N-tosylcarbamate.

Data Presentation

The following table summarizes representative yields for the protection of various primary and secondary amines with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Protected Product | Representative Yield (%) |

| 1 | Benzylamine | Methyl N-benzyl-N-tosylcarbamate | 92 |

| 2 | Aniline | Methyl N-phenyl-N-tosylcarbamate | 88 |

| 3 | Cyclohexylamine | Methyl N-cyclohexyl-N-tosylcarbamate | 95 |

| 4 | Diethylamine | Methyl N,N-diethyl-N-tosylcarbamate | 85 |

| 5 | Piperidine | Methyl N-piperidyl-N-tosylcarbamate | 90 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from p-toluenesulfonamide.[1]

Materials:

-

p-Toluenesulfonamide

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methyl chloroformate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve p-toluenesulfonamide (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

After 10 minutes, add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Protocol 2: Protection of a Primary Amine with this compound (Representative Protocol)

This protocol provides a general procedure for the protection of a primary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Primary amine (e.g., benzylamine)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Once the starting amine is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-tosylcarbamate-protected amine.

Protocol 3: Deprotection of N-Tosylcarbamate Using 2-Mercaptoethanol

This protocol describes a mild nucleophilic method for the cleavage of the N-tosylcarbamate protecting group.[2]

Materials:

-

N-Tosylcarbamate-protected amine

-

2-Mercaptoethanol

-

Potassium phosphate tribasic (K₃PO₄)

-

N,N-Dimethylacetamide (DMAc)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or reverse-phase HPLC for purification

Procedure:

-

To a suspension of the N-tosylcarbamate-protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (0.25 M), purge the reaction vessel with an inert gas (e.g., nitrogen) three times.

-

Add 2-mercaptoethanol (2 equivalents) to the mixture.

-

Stir the reaction at 75 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with DCM or EtOAc (3 x).

-

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by reverse-phase HPLC to obtain the deprotected amine.

Visualizations

Caption: Experimental workflow for amine protection and deprotection.

Caption: Simplified reaction mechanisms.

References

Application Notes and Protocols: The Role of Tosyl Groups in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on a solid support. The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions. While the p-toluenesulfonyl (tosyl, Tos) group, derivable from reagents like methyl tosylcarbamate, serves as a robust protecting group for amines, its application as a primary Nα-protecting group in a dedicated SPPS strategy is not widely practiced. This is largely due to the harsh conditions required for its removal, which can compromise the integrity of the growing peptide chain.

Instead, the tosyl group has found a niche but important role as a side-chain protecting group, particularly for the guanidinium function of arginine in the tert-butyloxycarbonyl (Boc) SPPS strategy. These application notes will provide a detailed overview of the established use of the tosyl group in peptide synthesis and present comprehensive protocols for the two predominant SPPS methodologies, Fmoc/tBu and Boc/Bzl, to offer a comparative context.

The Tosyl Group in Peptide Synthesis: Side-Chain Protection of Arginine

The primary application of the tosyl group in modern SPPS is for the protection of the guanidinium side chain of arginine (Arg). In this context, N-tosyl-L-arginine is incorporated into the peptide chain during synthesis.

-

Stability: The tosyl group is highly stable to the acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) in Boc-SPPS. It is also stable to the basic conditions used for Fmoc removal in Fmoc-SPPS.

-

Cleavage: The removal of the tosyl group from the arginine side chain requires very strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This cleavage is performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups in the Boc/Bzl strategy. The harshness of these cleavage conditions is a major reason why the tosyl group is not used for temporary Nα-protection.

Comparative Overview of Fmoc and Boc SPPS Strategies

The two most widely used strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups for the Nα-amine. The choice between these strategies depends on the peptide sequence, desired scale, and available equipment.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos for Arg) |

| Final Cleavage | Moderate acid (e.g., TFA with scavengers) | Strong acid (e.g., HF, TFMSA) |

| Orthogonality | Fully orthogonal | Partially orthogonal |

| Advantages | Milder conditions, easier automation, broader compatibility with modified amino acids. | Effective for long or aggregation-prone sequences. |

| Disadvantages | Piperidine is toxic, potential for side reactions like diketopiperazine formation. | Requires specialized, hazardous reagents (HF) and equipment. |

Experimental Protocols

Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of deprotection, washing, coupling, and washing for the addition of one amino acid.

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash with DCM (3 times).

-

Wash with DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5-7 times).

-

Wash with DCM (3 times).

-

The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle (with Arg(Tos))

This protocol outlines a single cycle for a Boc-based synthesis.

Materials:

-

Boc-protected amino acid (including Boc-Arg(Tos)-OH)

-

Merrifield resin (or other suitable resin)

-

Dichloromethane (DCM)

-

50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM (Neutralization solution)

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing:

-

Wash the resin with DCM (5-7 times).

-

-

Neutralization:

-

Add the 10% DIPEA in DCM solution and agitate for 2-5 minutes.

-

Repeat the neutralization step.

-

-

Washing:

-

Wash the resin with DCM (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, activate the Boc-protected amino acid (3-5 equivalents) as described in the Fmoc protocol using HBTU and DIPEA in DMF/DCM.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours and monitor with a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash with DMF (3 times), then DCM (5-7 times).

-

The resin is ready for the next deprotection cycle.

-

Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

-

After the final coupling and deprotection, dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in the reaction vessel of the HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole, p-cresol).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate, wash, and purify the peptide as described for the Fmoc strategy.

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

use of methyl tosylcarbamate in the synthesis of N-tosyl allylic amines

Application Notes and Protocols: Synthesis of N-Tosyl Allylic Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of N-tosyl allylic amines, a crucial functional group in various pharmacologically active compounds and synthetic intermediates. While the direct use of methyl tosylcarbamate for this transformation is not widely documented, a highly efficient and analogous method employing tosyl isocyanate in a palladium(II)-catalyzed reaction with allylic alcohols offers a robust and versatile alternative. This one-pot reaction proceeds with high regio- and stereoselectivity to yield (E)-allylic amines.[1][2]

Introduction

N-Tosyl allylic amines are valuable building blocks in organic synthesis due to their prevalence in natural products and pharmaceuticals. The tosyl group serves as an excellent protecting group for the amine and can also act as a directing group in subsequent transformations. The development of efficient and selective methods for their synthesis is therefore of significant interest.

This application note details a palladium(II)-catalyzed approach for the synthesis of N-tosyl allylic amines from readily available allylic alcohols and tosyl isocyanate.[1] This method is characterized by its high yield, excellent regio- and stereoselectivity, and broad substrate scope.[1] The reaction is proposed to proceed via a Pd(II)-mediated SN2′ substitution-decarboxylation pathway.[1]

Reaction Principle and Mechanism

The synthesis involves a one-pot reaction where the allylic alcohol first reacts with tosyl isocyanate to form an allylic carbamate intermediate. This intermediate then undergoes a palladium(II)-catalyzed allylic substitution. The palladium catalyst facilitates the decarboxylation and the formation of a π-allyl palladium complex. Subsequent nucleophilic attack by the tosylamide anion, followed by elimination, affords the final N-tosyl allylic amine product with high (E)-selectivity.[1]

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of N-tosyl allylic amines.

Experimental Protocols

This section provides a general protocol for the palladium(II)-catalyzed synthesis of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate.[1]

Materials and Reagents

-

Allylic alcohol (substrate)

-

Tosyl isocyanate (TsNCO)

-

Palladium(II) catalyst (e.g., Pd(OAc)₂)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

General Experimental Procedure

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the allylic alcohol (1.0 mmol, 1.0 equiv.) and anhydrous solvent (5 mL).

-

Addition of Tosyl Isocyanate: Add tosyl isocyanate (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for the formation of the allylic N-tosylcarbamate intermediate.

-

Catalyst Addition: Add the Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-tosyl allylic amine.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of N-tosyl allylic amines.

Quantitative Data

The following table summarizes the results for the synthesis of various N-tosyl allylic amines from different allylic alcohols using the described palladium(II)-catalyzed method.

| Entry | Allylic Alcohol Substrate | Product | Yield (%) |

| 1 | Cinnamyl alcohol | N-Tosyl-cinnamylamine | 95 |

| 2 | Crotyl alcohol | N-Tosyl-(E)-but-2-en-1-amine | 92 |

| 3 | 3-Methyl-2-buten-1-ol | N-Tosyl-3-methyl-2-buten-1-amine | 89 |

| 4 | 1-Penten-3-ol | N-Tosyl-(E)-pent-2-en-1-amine | 85 |

| 5 | Geraniol | N-Tosyl geranylamine | 90 |

Data is representative and compiled from literature reports on palladium(II)-catalyzed allylic amination with tosyl isocyanate.[1]

Safety and Handling

-

Tosyl isocyanate is corrosive, lachrymatory, and reacts violently with water and protic solvents. Handle with extreme care in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All reactions should be carried out under an inert atmosphere to prevent moisture contamination and ensure catalyst stability.

-

Solvents are flammable and should be handled away from ignition sources.

Conclusion

The palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate provides a highly effective and selective method for the synthesis of N-tosyl allylic amines.[1][2] This one-pot procedure offers high yields and is applicable to a wide range of substrates, making it a valuable tool for researchers in organic synthesis and drug development.[1]

References